molecular formula C14H19BrN2O2 B3049782 tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate CAS No. 219862-16-5

tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Cat. No.: B3049782
CAS No.: 219862-16-5
M. Wt: 327.22 g/mol
InChI Key: UHDPFPMLNYYFAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is an organic compound with the molecular formula C14H19BrN2O2 and a molecular weight of 327.22 g/mol . This compound is a derivative of tetrahydroquinoline, a heterocyclic aromatic organic compound, and is often used in various chemical and pharmaceutical research applications.

Preparation Methods

The synthesis of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate is not well-documented. as a derivative of tetrahydroquinoline, it is likely to interact with various biological targets, including enzymes and receptors involved in neurological pathways. The exact molecular targets and pathways would depend on the specific application and the structure of the final compound synthesized from this intermediate .

Comparison with Similar Compounds

tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate can be compared with other similar compounds such as:

These comparisons highlight the unique features of this compound, particularly the presence of the bromine atom, which can be a useful handle for further chemical modifications.

Properties

IUPAC Name

tert-butyl N-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-6,11,16H,7-8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHDPFPMLNYYFAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C=CC(=C2)Br)NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401155165
Record name 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219862-16-5
Record name 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219862-16-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-(6-bromo-1,2,3,4-tetrahydro-3-quinolinyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401155165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of XXIII (2.7 g, 10.9 mmol) in THF was added dropwise a solution of pyridinium tribromide (3.83, 0.41 mmol) in 50 mL of THF at rt. The reaction mixture was stirred for 15 min before 60 mL of water was added into the flask. The aqueous phase was extracted with EtOAc. The combined organic phase was washed with saturated NaCl, dried over Na2SO4 and concentrated. The residue was purified by flash silica gel chromatography to give (6-bromo-1,2,3,4-tetrahydro-quinoline-3-yl)-carbamic acid tert-butyl ester XXIV (2.5 g, 70%) as white solid.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
0.41 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1A (2.7 g, 10.9 mmol) in THF (50 mL) at RT was added dropwise a solution of pyridinium tribromide (3.83 g, 0.41 mmol) in THF (50 mL). After addition, the reaction mixture was stirred for 15 min, then water (60 mL) and ether (60 mL) added. The aqueous layer was separated, and extracted with EtOAc (2×50 mL). The combined organics were washed with brine, dried (Na2SO4) and concentrated. The residue was chromatographed (silica gel) eluting with EtOAc (0 to 50%) in hexane to give the title compound (2.5 g, 70% yield) as a white solid.
Name
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
3.83 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Reactant of Route 2
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Reactant of Route 3
Reactant of Route 3
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Reactant of Route 5
Reactant of Route 5
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate
Reactant of Route 6
Reactant of Route 6
tert-Butyl (6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.